N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group (C=N) can be reduced to form an amine group (C-N).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-[(2-bromo-5-methoxyphenyl)methylideneamino]-N’-hydroxyheptanediamide
Uniqueness
N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the sulfonamide group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C14H13BrN2O3S |
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Molecular Weight |
369.24 g/mol |
IUPAC Name |
N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-16-9-11-8-12(18)4-7-14(11)15/h2-9,17-18H,1H3 |
InChI Key |
KHGJYKYJGQNNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
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